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Compound of Interest

Compound Name: 3-(Methylamino)phenol

Cat. No.: B079350 Get Quote

An In-depth Technical Guide to the Synthesis and Applications of 3-(Methylamino)phenol

Foreword: The Strategic Importance of 3-(Methylamino)phenol
In the landscape of fine chemical manufacturing and pharmaceutical development, substituted aminophenols

represent a cornerstone class of intermediates. Among these, 3-(Methylamino)phenol (CAS No. 14703-69-6)

emerges as a molecule of significant interest, bridging the gap between foundational raw materials and high-value

final products. Its structure, featuring a hydroxyl group and a secondary amine on a benzene ring in a meta-

configuration, bestows upon it a versatile reactivity profile. This guide offers a comprehensive exploration of the

synthetic pathways to 3-(Methylamino)phenol and its principal applications, tailored for researchers, process

chemists, and drug development professionals. We will delve into the causality behind synthetic choices, provide

detailed procedural insights, and contextualize its utility within the broader chemical industry.

Physicochemical Properties and Structural Analysis
Understanding the fundamental properties of 3-(Methylamino)phenol is critical for its synthesis, purification, and

application.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b079350?utm_src=pdf-interest
https://www.benchchem.com/product/b079350?utm_src=pdf-body
https://www.benchchem.com/product/b079350?utm_src=pdf-body
https://www.benchchem.com/product/b079350?utm_src=pdf-body
https://www.benchchem.com/product/b079350?utm_src=pdf-body
https://www.benchchem.com/product/b079350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 14703-69-6 [1][2][3][4]

Molecular Formula C₇H₉NO [2][3]

Molecular Weight 123.15 g/mol [2]

IUPAC Name 3-(methylamino)phenol [4]

Synonyms
3-Hydroxy-N-methylaniline, m-

(Methylamino)phenol
[2]

Appearance Solid (Typical for substituted phenols) [3]

Boiling Point 169.5 °C at 12 mmHg [3]

Storage Conditions
Store at 4°C, protect from light, under

an inert nitrogen atmosphere
[3]

The molecule's reactivity is dictated by three primary sites: the nucleophilic nitrogen of the secondary amine, the

acidic proton of the phenolic hydroxyl group, and the aromatic ring, which is activated towards electrophilic

substitution at the ortho and para positions relative to the two activating groups. This trifunctional nature is the key to

its versatility as an intermediate.

Strategic Synthesis of 3-(Methylamino)phenol: A Comparative
Analysis
The synthesis of 3-(Methylamino)phenol presents a classic challenge in selective functionalization: achieving

mono-N-methylation without side reactions like O-methylation or over-alkylation to the tertiary amine. This section

details three primary strategic approaches, evaluating their merits and providing field-proven insights.

Strategy 1: Direct Amination of Resorcinol
This approach is arguably the most direct industrial route, leveraging the well-established reaction of phenols with

amines at high temperatures. It is analogous to the industrial synthesis of 3-(N,N-dimethylamino)phenol from

resorcinol and dimethylamine.[5][6]

Causality and Field Insights: The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the

hydroxyl group is displaced by the amine. This typically requires high temperatures and pressures to overcome the

activation energy for breaking the strong C-O bond. The use of an acid catalyst or a dehydrating agent can facilitate

the reaction.[7] While highly effective for secondary amines like dimethylamine, the reaction with primary amines like

methylamine must be carefully controlled to minimize the formation of the tertiary amine byproduct. The molar ratio of

methylamine to resorcinol is a critical parameter.[7]

Detailed Experimental Protocol (Representative)
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This protocol is adapted from established industrial processes for the amination of resorcinol with related amines.[6]

[7]

Reactor Charging: A high-pressure autoclave reactor is charged with resorcinol (1.0 equivalent) and an aqueous

solution of methylamine (1.5-2.5 equivalents). An aluminosilicate or other suitable catalyst may be added.[7]

Inerting: The reactor is sealed and purged several times with nitrogen to remove all oxygen.

Reaction: The mixture is heated to 180-220°C with vigorous stirring. The reaction is maintained at this temperature

for 4-8 hours, during which the pressure will rise.

Work-up: After cooling to room temperature, the reactor is carefully vented. The crude reaction mixture is

transferred to a separation vessel.

Purification:

The pH of the mixture is adjusted to >10 with an aqueous solution of sodium hydroxide.

The aqueous phase is extracted multiple times with an organic solvent such as toluene or ethyl acetate to

isolate the product.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

The solvent is removed under reduced pressure, and the crude 3-(Methylamino)phenol is purified by vacuum

distillation to yield the final product.

Direct amination of resorcinol.

Strategy 2: Selective Mono-N-methylation of 3-Aminophenol
Starting with the readily available 3-aminophenol, the core challenge is to add a single methyl group to the nitrogen

atom selectively. Direct alkylation with methylating agents like methyl iodide or dimethyl sulfate often leads to a

mixture of N-methylated, N,N-dimethylated, and O-methylated products.[8] Therefore, a protection-alkylation-

deprotection sequence or a specialized methylation protocol is required.

Causality and Field Insights: A robust strategy involves the temporary protection of the amine as an imine (Schiff

base).[9] Reacting 3-aminophenol with an aldehyde (e.g., benzaldehyde) forms an imine, which masks the primary

amine. The phenolic hydroxyl can then be deprotonated with a mild base and the resulting phenoxide can be ignored

if N-alkylation is desired. The subsequent step involves alkylation of the imine nitrogen itself, which is not

straightforward. A more common approach is to alkylate the original primary amine after protecting the hydroxyl

group, or to use reductive amination.

A more direct and modern approach involves reacting the aminophenol with dimethyl carbonate (DMC), an

environmentally benign methylating agent, in the presence of a specific catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-

ene (DBU).[10] This method can offer high selectivity for N-methylation under optimized conditions.
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Detailed Experimental Protocol (Representative - Imine Protection)

This protocol is based on general methods for the selective N-alkylation of aminophenols.[9]

Imine Formation (Protection): In a round-bottom flask, dissolve 3-aminophenol (1.0 eq) and benzaldehyde (1.0 eq)

in methanol. Stir the solution at room temperature for 1-2 hours until imine formation is complete (monitored by

TLC). Remove the methanol under reduced pressure.

Reductive Methylation: Dissolve the crude imine in a suitable solvent like methanol. Add formaldehyde (1.1 eq)

followed by portion-wise addition of a reducing agent such as sodium borohydride (NaBH₄) at 0°C. The reaction is

stirred until the reduction of the newly formed iminium intermediate is complete.

Work-up and Deprotection: The reaction is quenched by the slow addition of water. The mixture is then acidified

with HCl. The N-benzyl group can be removed via catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst),

which simultaneously yields the desired N-methyl group from the prior step and deprotects the amine.

Purification: After filtering the catalyst, the solution is neutralized, and the product is extracted with an organic

solvent. The product is then purified by column chromatography or vacuum distillation.

Strategies for selective N-methylation.

Strategy 3: Reductive Amination of 3-Hydroxybenzaldehyde
Reductive amination is a powerful and widely used transformation in organic synthesis for forming C-N bonds.[11]

This one-pot reaction involves the initial formation of an imine or iminium ion from a carbonyl compound and an

amine, which is then reduced in situ to the corresponding amine.

Causality and Field Insights: This method is highly efficient and avoids the handling of harsh alkylating agents. The

reaction of 3-hydroxybenzaldehyde with methylamine generates an intermediate imine, which is not isolated. A

reducing agent, chosen to be selective for the iminium ion over the starting aldehyde, is crucial. Sodium

cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic choices for this

selectivity.[11] The reaction conditions are typically mild, proceeding at room temperature in alcoholic solvents.

Detailed Experimental Protocol (Representative)

This protocol is based on standard reductive amination procedures.[12][13][14]

Reaction Setup: To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in methanol, add an aqueous solution of

methylamine (1.2 eq).

Imine Formation: Stir the mixture at room temperature for 1-3 hours to allow for the formation of the imine

intermediate. A few drops of acetic acid can be added to catalyze this step.[12]

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) or sodium cyanoborohydride

(NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.
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Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours or

until TLC indicates the consumption of the starting material.

Purification:

Carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~2-3) to destroy excess

borohydride.

Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

Extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

Concentrate the solution under reduced pressure and purify the resulting crude product by flash column

chromatography on silica gel.

Reductive amination pathway.

Key Industrial and Research Applications
The utility of 3-(Methylamino)phenol stems from its ability to act as a versatile building block, primarily in industries

requiring specialized aromatic intermediates.

Intermediate for Hair Dyes and Colorants
Oxidative hair dyes, the most common type for permanent coloring, function through the reaction of a primary

intermediate (a "developer") with a secondary intermediate (a "coupler") in the presence of an oxidizing agent like

hydrogen peroxide.[15] Aminophenols are a critical class of couplers.[15][16]

Mechanism and Role: In the oxidative process, the developer (e.g., p-phenylenediamine) is oxidized to a reactive

quinone-diimine. This species then undergoes electrophilic substitution with the coupler, 3-(Methylamino)phenol.
The activated aromatic ring of the aminophenol readily reacts, leading to the formation of a larger, colored indo-dye

molecule that becomes trapped within the hair shaft, imparting a permanent color. The presence of the N-methyl

group can subtly modify the final hue, stability, and binding characteristics of the resulting dye compared to the

parent m-aminophenol. While specific patents explicitly naming 3-(Methylamino)phenol are not prevalent, its use is

strongly inferred from patents that list broad classes of substituted aminophenols as effective couplers.[15][17]

Precursor in Pharmaceutical Synthesis
Substituted aminophenols are privileged structures in medicinal chemistry. The N-methylated aminophenol moiety is

a key pharmacophore in several active pharmaceutical ingredients (APIs). A prominent example is Rivastigmine, a

cholinesterase inhibitor used in the management of Alzheimer's disease.[18] While Rivastigmine itself is synthesized

from a structurally similar but more complex intermediate, 3-[1-(dimethylamino)ethyl]phenol, the underlying chemistry

highlights the value of this structural class.[18][19] Chinese patent CN104987294A describes a synthesis route for
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this Rivastigmine intermediate that proceeds through a "3-[1-(methylamino) ethyl] phenol" species, demonstrating the

direct relevance of N-mono-methylated aminophenols in this therapeutic area.[19]

Analog in Photographic Developers
The isomeric compound, p-(Methylamino)phenol sulfate, is famously known by the trade name Metol. It has been a

cornerstone developing agent in black-and-white photography for over a century.[20] Metol functions as a reducing

agent, selectively reducing silver halide crystals in photographic film that have been exposed to light to form metallic

silver, thereby creating the visible image. While 3-(Methylamino)phenol is not used for this purpose due to its meta-

substitution, the chemistry of its para-isomer underscores the inherent redox properties of methylaminophenols,

suggesting potential applications in related fields requiring mild organic reducing agents.

Conclusion and Future Outlook
3-(Methylamino)phenol stands as a valuable and versatile chemical intermediate with significant, albeit not always

explicitly documented, potential. The synthetic challenges associated with its selective preparation are addressable

through several established chemical strategies, including direct amination, selective N-methylation, and reductive

amination, each with distinct advantages for either industrial scale-up or laboratory synthesis. Its primary applications

are logically centered in the production of oxidative hair dyes and as a precursor for complex pharmaceutical agents,

drawing clear parallels from its close structural analogs. For the practicing chemist, 3-(Methylamino)phenol
represents a molecule where precise control of reaction conditions can unlock access to a range of high-value

downstream products. Future research may focus on developing more efficient and greener catalytic methods for its

selective synthesis, further enhancing its appeal as a strategic intermediate in the fine chemical industry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic

or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express

or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]
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